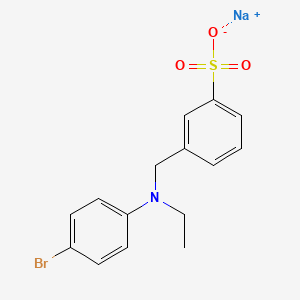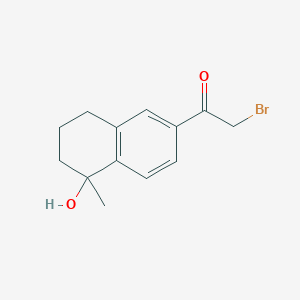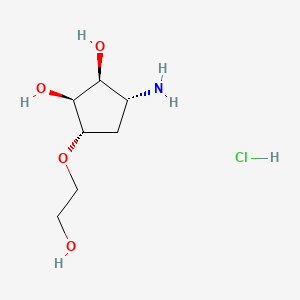
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications.
準備方法
The synthesis of 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide typically involves the reaction of 2-(2,1,3-Benzothiadiazol-5-yl)acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide is primarily based on its electron-withdrawing properties. This allows it to interact with various molecular targets and pathways, including:
Electron Transfer: The compound can facilitate electron transfer processes, making it useful in electronic and photonic applications.
Binding to Metal Ions: It can form coordination complexes with metal ions, which can be exploited in catalysis and material science.
類似化合物との比較
2-(2,1,3-Benzothiadiazol-5-yl)acetohydrazide can be compared with other benzothiadiazole derivatives such as:
2-(2,1,3-Benzothiadiazol-5-yl)acetic acid: Similar in structure but lacks the hydrazide group, making it less versatile in certain chemical reactions.
2,1,3-Benzothiadiazol-5-yl acetate: Another derivative with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its hydrazide group, which provides additional sites for chemical modification and enhances its applicability in various fields.
特性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
2-(2,1,3-benzothiadiazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C8H8N4OS/c9-10-8(13)4-5-1-2-6-7(3-5)12-14-11-6/h1-3H,4,9H2,(H,10,13) |
InChIキー |
KOLIJRRCOJFWDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSN=C2C=C1CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
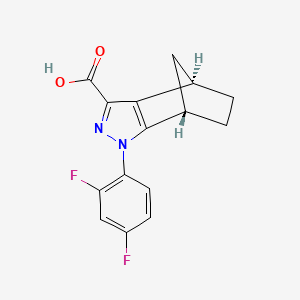
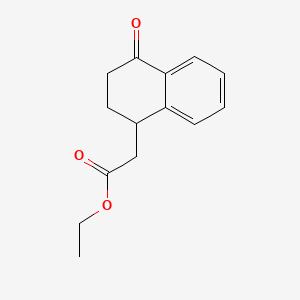
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
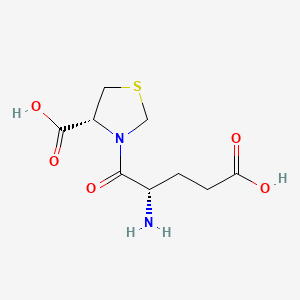
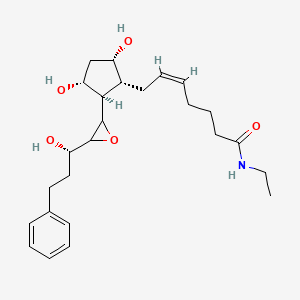
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)

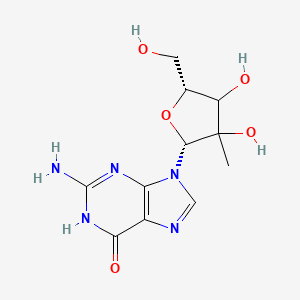

![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
